1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine

p38 MAPK inhibition kinase assay structure-activity relationship

ATP-competitive p38α MAPK inhibitor with 63-fold selectivity over p38β via critical 3-chloro substitution engaging Tyr35 in the hydrophobic pocket — a feature lost in 4-chloro or unsubstituted analogs. Delivers >80% TNF-α suppression at 1–3 μM in PBMCs with >95% viability. Validated off-target profile (13 kinases, >80% residual activity at 10 μM) makes it an ideal p38α positive control and JNK/ERK/c-Raf negative control. Oral bioavailability (rat F=45%) enables in vivo collagen-induced arthritis studies at 10–30 mg/kg BID. Procure for kinase assays at 1–10 μM. Avoid >30 μM to prevent non-specific effects.

Molecular Formula C15H12ClN3
Molecular Weight 269.73
CAS No. 324008-89-1
Cat. No. B2380129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine
CAS324008-89-1
Molecular FormulaC15H12ClN3
Molecular Weight269.73
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N
InChIInChI=1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)14(10-18-19)11-5-2-1-3-6-11/h1-10H,17H2
InChIKeyLCEMVLFMDXNHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine (CAS 324008-89-1): A p38α MAPK Inhibitor with Differentiated Kinase Selectivity


1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine is a 1,3,5-trisubstituted pyrazole-5-amine derivative that acts as an ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) [1]. This scaffold is distinguished from other pyrazole-based kinase inhibitors by the specific 3-chlorophenyl substitution at N1 and a 4-phenyl group at C4, which together confer unique binding interactions within the ATP pocket [2].

Why In-Class p38 Inhibitors Cannot Substitute for 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine in Assays


While multiple pyrazole-5-amines inhibit p38α, minor substitution changes at the N1 aryl or C4 phenyl rings produce >10-fold shifts in IC50 and alter selectivity against p38β and other kinases [1]. The 3-chloro group on the N1 phenyl ring in this compound specifically engages the hydrophobic pocket defined by p38α residue Tyr35, a feature absent in analogs with 4-chloro or unsubstituted phenyl rings [2]. Direct substitution with structurally similar compounds therefore risks loss of potency or off-target effects that cannot be predicted from scaffold alone.

Quantitative Differentiation Evidence for 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine (CAS 324008-89-1)


Superior p38α Potency vs. the Unsubstituted N1-Phenyl Analog

In a radiometric kinase assay using purified human p38α, 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine exhibited an IC50 of 0.35 μM. The closest structural analog, 1-phenyl-4-phenyl-1H-pyrazol-5-ylamine (lacking the 3-chloro substituent on the N1 phenyl ring), showed an IC50 of >10 μM under identical conditions [1]. This represents a >28-fold increase in potency directly attributable to the 3-chloro group.

p38 MAPK inhibition kinase assay structure-activity relationship

>60-Fold Selectivity for p38α Over p38β vs. Pan-p38 Inhibitors

In a head-to-head enzyme assay, 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine inhibited p38α with an IC50 of 0.35 μM and p38β with an IC50 of 22 μM, yielding a selectivity ratio (p38β/p38α) of 63 [1]. In contrast, the related analog 1-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine showed p38α IC50 = 0.7 μM and p38β IC50 = 2.1 μM (selectivity ratio = 3.0) under the same conditions. The 4-phenyl group (vs. 4-fluorophenyl) is critical for maintaining high p38α/p38β selectivity.

kinase selectivity p38β off-target profiling

Cellular TNF-α Suppression in Human Whole Blood with Low Cytotoxicity

In LPS-stimulated human whole blood, 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine suppressed TNF-α production with an IC50 of 1.5 μM [1]. The analog 1-(3-chlorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine showed an IC50 of 8.2 μM under identical conditions, representing a 5.5-fold loss in cellular potency. No cytotoxicity was observed in human PBMCs up to 30 μM (cell viability >95% by MTT assay). The 4-phenyl group (unsubstituted) is therefore critical for maintaining cellular activity while avoiding methoxy-related metabolic instability.

TNF-α inhibition inflammatory cytokine cellular assay

Minimal Inhibition of 13 Off-Target Kinases Including JNK2 and ERK2

In a 14-kinase selectivity panel at 10 μM compound concentration, 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine showed >90% inhibition only for p38α. For 13 other kinases (including p38γ, p38δ, JNK1, JNK2, ERK1, ERK2, c-Raf, B-Raf, Lck, Src, ZAP70, PKCα, and PKA), residual activity was >80% (i.e., <20% inhibition) [1]. By comparison, the clinical p38 inhibitor BIRB 796 (doramapimod) inhibits multiple kinases including JNK2 (IC50 = 0.6 μM) and c-Raf (IC50 = 0.2 μM) [2]. This compound thus offers a cleaner off-target profile for mechanistic studies.

kinase selectivity panel off-target safety polypharmacology

Optimal Research and Industrial Applications for 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine (CAS 324008-89-1)


p38α-Specific Signaling Pathway Dissection in Primary Human Cells

This compound is ideally suited for experiments requiring selective p38α inhibition without confounding p38β or JNK activity. Use at 1–3 μM in LPS-stimulated human PBMCs or whole blood to achieve >80% TNF-α suppression while maintaining >95% cell viability [1]. Its 63-fold selectivity over p38β ensures that observed effects are attributed to p38α, not other MAPKs. Avoid using at >30 μM where nonspecific effects may appear.

Counter-Screening in Kinase Selectivity Panels for Drug Discovery

As a benchmark tool compound, 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine serves as a positive control for p38α inhibition and a negative control for JNK/ERK/c-Raf in high-throughput screening. Its verified off-target profile across 13 kinases (all >80% residual activity at 10 μM) makes it a reference for validating selective p38α hits [1]. Procure for use at 1–10 μM in radiometric or fluorescence-based kinase assays.

In Vivo Inflammation Model Dosing (Rodent Arthritis)

Based on its cellular potency (TNF-α IC50 = 1.5 μM in human whole blood) and oral bioavailability (rat F% = 45% from patent data), this compound is recommended for collagen-induced arthritis studies at 10–30 mg/kg BID [1][2]. The 4-phenyl group avoids rapid glucuronidation seen with 4-methoxy analogs, enabling sustained plasma exposure >3 μM over 6 h. Not recommended for long-term chronic dosing (>14 days) without liver enzyme monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.